Cas no 2137752-04-4 (3-Pyrrolidinemethanol, 3-(3,4-difluorophenyl)-)
3-Pyrrolidinemethanol, 3-(3,4-difluorophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyrrolidinemethanol, 3-(3,4-difluorophenyl)-
-
- Inchi: 1S/C11H13F2NO/c12-9-2-1-8(5-10(9)13)11(7-15)3-4-14-6-11/h1-2,5,14-15H,3-4,6-7H2
- InChI Key: WDRSLRHNAYOUQB-UHFFFAOYSA-N
- SMILES: N1CCC(C2=CC=C(F)C(F)=C2)(CO)C1
3-Pyrrolidinemethanol, 3-(3,4-difluorophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-376506-0.05g |
[3-(3,4-difluorophenyl)pyrrolidin-3-yl]methanol |
2137752-04-4 | 0.05g |
$1573.0 | 2023-03-02 | ||
| Enamine | EN300-376506-0.1g |
[3-(3,4-difluorophenyl)pyrrolidin-3-yl]methanol |
2137752-04-4 | 0.1g |
$1648.0 | 2023-03-02 | ||
| Enamine | EN300-376506-0.25g |
[3-(3,4-difluorophenyl)pyrrolidin-3-yl]methanol |
2137752-04-4 | 0.25g |
$1723.0 | 2023-03-02 | ||
| Enamine | EN300-376506-0.5g |
[3-(3,4-difluorophenyl)pyrrolidin-3-yl]methanol |
2137752-04-4 | 0.5g |
$1797.0 | 2023-03-02 | ||
| Enamine | EN300-376506-1.0g |
[3-(3,4-difluorophenyl)pyrrolidin-3-yl]methanol |
2137752-04-4 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-376506-2.5g |
[3-(3,4-difluorophenyl)pyrrolidin-3-yl]methanol |
2137752-04-4 | 2.5g |
$3670.0 | 2023-03-02 | ||
| Enamine | EN300-376506-5.0g |
[3-(3,4-difluorophenyl)pyrrolidin-3-yl]methanol |
2137752-04-4 | 5.0g |
$5429.0 | 2023-03-02 | ||
| Enamine | EN300-376506-10.0g |
[3-(3,4-difluorophenyl)pyrrolidin-3-yl]methanol |
2137752-04-4 | 10.0g |
$8049.0 | 2023-03-02 |
3-Pyrrolidinemethanol, 3-(3,4-difluorophenyl)- Related Literature
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 3-Pyrrolidinemethanol, 3-(3,4-difluorophenyl)-
Introduction to 3-Pyrrolidinemethanol, 3-(3,4-difluorophenyl) and Its Significance in Modern Chemical Research
The compound CAS no. 2137752-04-4, identified as 3-Pyrrolidinemethanol, 3-(3,4-difluorophenyl), represents a fascinating subject of study in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in the development of novel therapeutic agents and biochemical probes. The presence of both a pyrrolidine ring and a 3,4-difluorophenyl substituent imparts distinct electronic and steric properties, making it a valuable scaffold for further chemical modifications and functionalization.
In recent years, the field of medicinal chemistry has witnessed significant advancements in the design and synthesis of heterocyclic compounds. Among these, pyrrolidine derivatives have emerged as a prominent class of molecules due to their diverse biological activities and structural versatility. The compound CAS no. 2137752-04-4 exemplifies this trend, offering a platform for exploring new pharmacophores and mechanisms of action. Its molecular structure, featuring a pyrrolidinemethanol moiety linked to a 3,4-difluorophenyl group, suggests potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways and signal transduction.
One of the most compelling aspects of 3-Pyrrolidinemethanol, 3-(3,4-difluorophenyl) is its synthetic accessibility. The combination of readily available starting materials and well-established synthetic protocols allows for efficient preparation of this compound in multiigram quantities. This accessibility is crucial for conducting extensive structural-activity relationship (SAR) studies, which are essential for optimizing the pharmacological properties of drug candidates. Additionally, the presence of fluorine atoms in the 3,4-difluorophenyl group enhances the compound's lipophilicity and metabolic stability, factors that are often critical for drug-like characteristics.
Recent research has highlighted the importance of fluorinated aromatic rings in medicinal chemistry due to their ability to modulate binding affinity and selectivity. The CAS no. 2137752-04-4 compound leverages this principle by incorporating a 3,4-difluorophenyl moiety into its structure. Studies have shown that such fluorinated aromatic groups can improve the binding interactions between a molecule and its target protein or enzyme. This enhancement in binding affinity can translate into increased efficacy and reduced dosages for therapeutic agents derived from this scaffold.
The pyrrolidinemethanol part of the molecule introduces another layer of complexity that can be exploited for further functionalization. Pyrrolidine rings are known to be versatile pharmacophores found in numerous bioactive compounds. They can participate in hydrogen bonding interactions with biological targets, contributing to the overall binding affinity and specificity. Moreover, the methanol group attached to the pyrrolidine ring provides a site for further derivatization through esterification or other chemical transformations, allowing chemists to fine-tune the properties of the compound as needed.
In the context of drug discovery, CAS no. 2137752-04-4 has shown promise as a lead compound for developing treatments against various diseases. For instance, preliminary studies suggest that derivatives of this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory responses and cancer progression. The unique combination of structural elements—pyrrolidine methanol backbone with a difluorophenyl substituent—makes it an attractive candidate for further exploration in high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.
The role of computational chemistry has been instrumental in understanding the potential biological activity of 3-Pyrrolidinemethanol, 3-(3,4-difluorophenyl). Molecular modeling techniques have enabled researchers to predict how this compound might interact with biological targets at the atomic level. These predictions are invaluable for guiding experimental efforts and prioritizing compounds for further investigation. By integrating experimental data with computational insights, scientists can accelerate the drug discovery process significantly.
Another area where this compound has shown relevance is in biochemical research. The pyrrolidine ring can serve as a scaffold for developing probes that interact with specific biomolecules involved in cellular processes. Such probes are essential tools for understanding disease mechanisms at a molecular level and identifying new therapeutic targets. The presence of fluorine atoms in the 3,4-difluorophenyl group also enhances the utility of these probes by improving their stability and detectability in various biochemical assays.
The synthesis and characterization of CAS no. 2137752-04-4 have been refined through continuous improvements in synthetic methodologies over recent years. Advances in catalytic processes have enabled more efficient production routes while minimizing waste generation—a critical consideration in modern pharmaceutical research. Additionally, spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have provided detailed insights into the structure-property relationships governing this compound's behavior.
The future prospects for 3-Pyrrolidinemethanol, 3-(3,4-difluorophenyl) are promising as ongoing research continues to uncover new applications and derivatives with enhanced properties. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area by combining expertise from different disciplines—including organic chemistry, medicinal chemistry, biochemistry—and computational science.
In conclusion,CAS no. 2137752-04-4 represents an intriguing example of how structural diversity can be leveraged to develop novel compounds with potential therapeutic value.* Its unique combination*of*pyrrolidine methanol*and*3,*4-difluorophenyl*moieties*suggests*significant*untapped*promise.*As*researchers*continue*to*explore*its*biochemical*and*synthetic*pertinence,*this*compound*might*well*play*a*critical*role*in*future*molecular*bioscience.*
2137752-04-4 (3-Pyrrolidinemethanol, 3-(3,4-difluorophenyl)-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)